molecular formula C17H24O4 B5726203 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid

Cat. No.: B5726203
M. Wt: 292.4 g/mol
InChI Key: RAZSEJVMEZNGOE-UHFFFAOYSA-N
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Description

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid typically involves the alkylation of a phenyl ring followed by the introduction of a pentanedioic acid group. One common method includes the Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent steps involve the oxidation of the alkylated product to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring contribute to its hydrophobic interactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These properties enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but different functional groups.

    4-tert-Butylbenzoic acid: Shares the tert-butylphenyl structure but with a single carboxylic acid group.

Uniqueness

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is unique due to its combination of a tert-butylphenyl group with a pentanedioic acid moiety, providing distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2,3)14-8-6-12(7-9-14)4-5-13(10-15(18)19)11-16(20)21/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEJVMEZNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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